

# A Technical Guide to Boc-Aminooxy-PEG2 Derivatives

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## Compound of Interest

Compound Name: *Boc-Aminooxy-PEG2*

Cat. No.: *B611186*

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For researchers, scientists, and professionals in drug development, polyethylene glycol (PEG) linkers are indispensable tools for modifying therapeutic molecules and probes. Among these, **Boc-Aminooxy-PEG2** derivatives offer a versatile platform for bioconjugation. This guide provides a detailed overview of common **Boc-Aminooxy-PEG2** variants, their chemical properties, and general protocols for their use.

## Core Compound Data

The designation "**Boc-Aminooxy-PEG2**" can refer to several molecules differentiated by their terminal functional group. This ambiguity necessitates careful selection based on the intended application. The table below summarizes the key quantitative data for the most common variants.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Boc-Aminoxy-PEG2-alcohol	1807503-86-1	C <sub>9</sub> H <sub>19</sub> NO <sub>5</sub>	221.25[1]
t-Boc-Aminoxy-PEG2-amine	252378-69-1	C <sub>11</sub> H <sub>24</sub> N <sub>2</sub> O <sub>5</sub>	264.32[2][3]
N-Boc-Aminoxy-PEG2-acid	Not available	C <sub>12</sub> H <sub>23</sub> NO <sub>7</sub>	293.32[4]
Boc-Aminoxy-PEG2-azide	252378-68-0	C <sub>11</sub> H <sub>22</sub> N <sub>4</sub> O <sub>5</sub>	290.32[5]

## Experimental Protocols and Applications

The utility of **Boc-Aminoxy-PEG2** linkers lies in their bifunctional nature. The Boc-protected aminoxy group provides a stable handle that can be deprotected under mild acidic conditions to reveal a reactive aminoxy group. This aminoxy group can then specifically react with aldehydes or ketones to form a stable oxime linkage. The other terminus of the PEG linker can be functionalized with various groups to enable conjugation to a wide range of biomolecules, surfaces, or nanoparticles.

## General Deprotection Protocol for Boc-Aminoxy Group

The removal of the tert-Butyloxycarbonyl (Boc) protecting group is a critical first step in most applications. This is typically achieved under mild acidic conditions.

Materials:

- **Boc-Aminoxy-PEG2** derivative
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM) or other suitable organic solvent
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator

Procedure:

- Dissolve the **Boc-Aminoxy-PEG2** derivative in a minimal amount of DCM.
- Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Evaporate the solvent to yield the deprotected aminoxy-PEG2 derivative.



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### Boc Deprotection Workflow

## Oxime Ligation Protocol

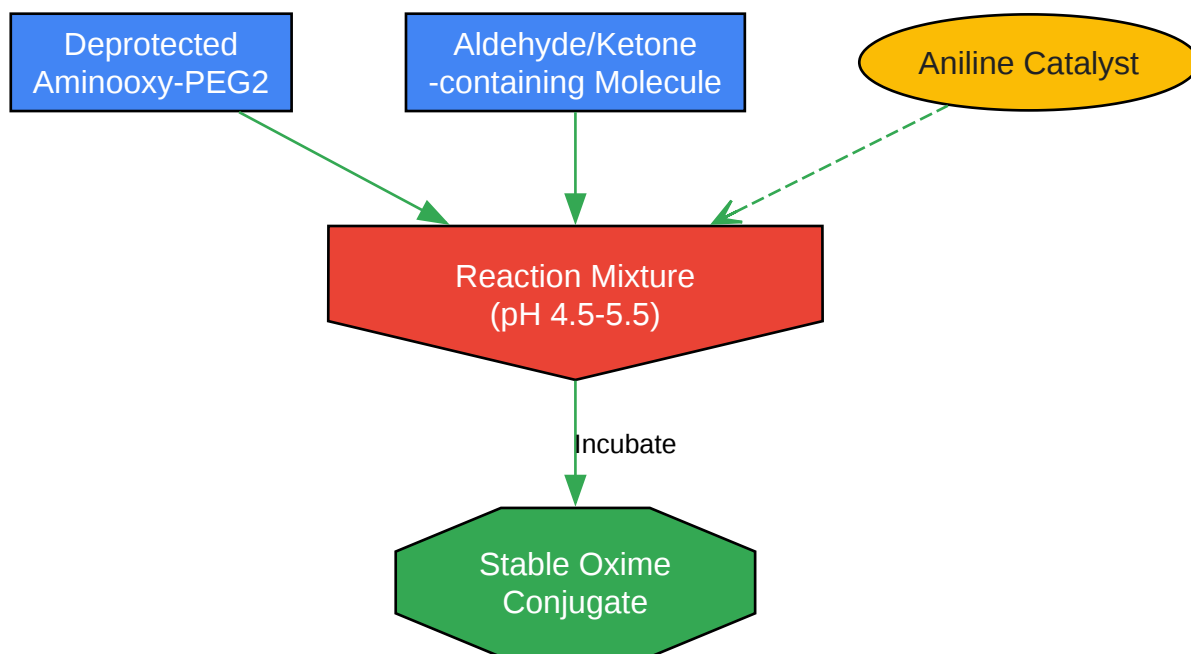
Following deprotection, the free aminooxy group can be ligated to a molecule containing an aldehyde or ketone functional group.

Materials:

- Deprotected Aminooxy-PEG2 derivative
- Aldehyde or ketone-containing molecule
- Aniline (as a catalyst)
- Reaction buffer (e.g., phosphate-buffered saline (PBS) or acetate buffer, pH 4.5-5.5)

Procedure:

- Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.
- Add the deprotected Aminooxy-PEG2 derivative to the solution. A slight excess of the aminooxy compound may be used to drive the reaction to completion.
- Add aniline as a catalyst (typically at a concentration of 10-100 mM).
- Incubate the reaction mixture at room temperature or 37°C for 2-16 hours.
- Monitor the reaction progress by a suitable method such as LC-MS or SDS-PAGE if conjugating to a protein.
- Purify the resulting conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography, reversed-phase HPLC).

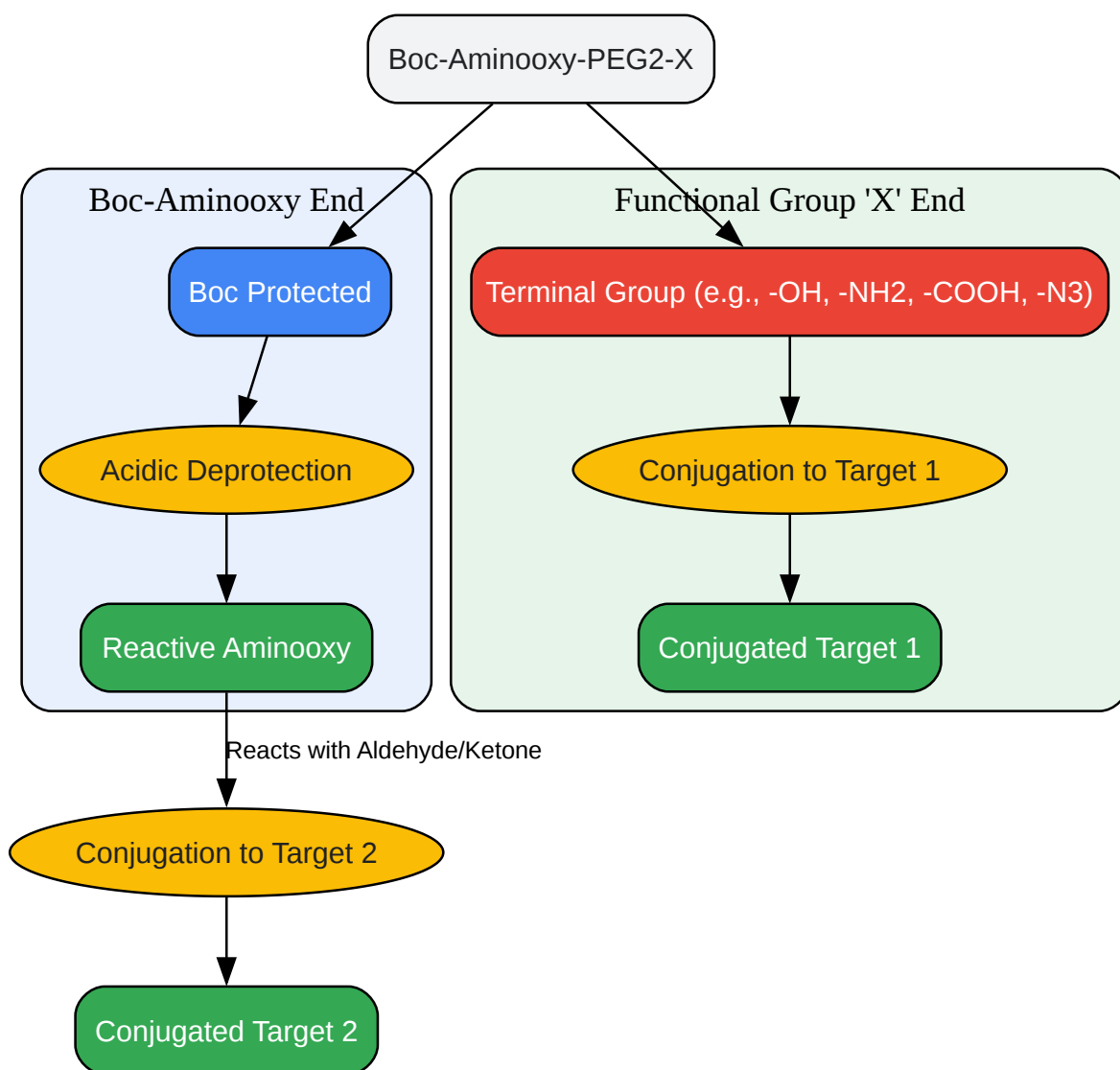


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#### Oxime Ligation Reaction

## Logical Relationship of Functional Groups

The strategic use of **Boc-Aminoxy-PEG2** linkers is based on the orthogonal reactivity of their functional groups. The Boc-protected aminoxy group remains inert during the modification of the other terminus and can be selectively deprotected for subsequent conjugation.



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### Orthogonal Reactivity

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## References

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